N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-bromo substituent on the benzene ring, an N-benzyl group, and a 2-oxoethyl linker connected to a 4-(4-fluorophenyl)piperazine moiety.
Properties
Molecular Formula |
C25H25BrFN3O3S |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25BrFN3O3S/c26-21-6-12-24(13-7-21)34(32,33)30(18-20-4-2-1-3-5-20)19-25(31)29-16-14-28(15-17-29)23-10-8-22(27)9-11-23/h1-13H,14-19H2 |
InChI Key |
VFMNBQIICPZTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps:
Formation of the Benzyl Bromide Intermediate: This can be achieved by reacting benzyl alcohol with hydrobromic acid under reflux conditions.
Synthesis of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 4-fluorophenylpiperazine with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the benzyl bromide intermediate with the piperazine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a sulfone or sulfoxide.
Scientific Research Applications
Chemical Properties and Structure
N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has the following chemical properties:
- Molecular Formula : C23H26BrFN2O3S
- Molecular Weight : 487.44 g/mol
- CAS Number : 1150271-33-2
The structure features a sulfonamide group, a piperazine moiety, and a fluorophenyl substituent, contributing to its biological activity.
Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit potential as antipsychotic agents. The piperazine ring is known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against dopamine D2 receptors, suggesting potential for treating schizophrenia and other psychotic disorders .
Antidepressant Properties
The compound's interaction with serotonin receptors also positions it as a candidate for antidepressant therapies. The modulation of serotonin pathways is a well-established mechanism in the treatment of depression.
Data Table: Antidepressant Activity of Similar Compounds
| Compound Name | Receptor Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | 5-HT1A | 50 | |
| Compound B | 5-HT2A | 30 | |
| N-benzyl... | 5-HT1A | TBD | TBD |
Derivative Exploration
Exploring derivatives of this compound can enhance its pharmacological profile. Modifications on the benzene ring or variations in the piperazine substituents can lead to improved efficacy or reduced side effects.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate moderate toxicity levels, necessitating further studies to clarify its safety margin.
Toxicity Data Table: Preliminary Findings
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is not well-documented. based on its structure, it is likely to interact with various molecular targets such as enzymes or receptors. The presence of the piperazine and fluorophenyl groups suggests potential activity at neurotransmitter receptors, which could be explored in further research.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related sulfonamide-piperazine hybrids synthesized in recent studies (). Key differences lie in substituent groups, linker chemistry, and piperazine modifications:
Table 1: Substituent and Structural Comparisons
Key Observations
Halogen vs. Other Substituents: The 4-bromo group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller halogens (e.g., 4-chloro in ) or functional groups like 3-nitro or 3-amino .
Piperazine Modifications :
- The 4-(4-fluorophenyl)piperazine in the target compound contrasts with bis(4-fluorophenyl)methyl groups in . Fluorine’s electronegativity may enhance receptor binding in CNS-targeted applications, whereas bulkier bis(fluorophenyl) groups could hinder pharmacokinetics.
Linker and Sulfonamide Chemistry :
- The 2-oxoethyl linker is consistent across analogs but paired with varying N-alkyl/aryl groups (e.g., benzyl vs. ethyl ). The N-benzyl group in the target compound may confer greater steric hindrance than ethyl or methyl groups, influencing synthetic accessibility and metabolic stability.
Synthetic Yields :
- Yields for analogs range from 32% (e.g., 5l ) to 58% (e.g., 4l ). The target compound’s yield is unreported, but bromine’s reactivity might necessitate optimized conditions to avoid side reactions.
Physicochemical and Spectroscopic Data
- Melting Points: Analogs with amino or nitro groups (e.g., 5l: 162–164°C ) exhibit lower melting points than bulkier derivatives (e.g., compounds in up to 230°C). The target compound’s melting point is expected to fall within this range, influenced by bromine’s polarizability.
- Spectroscopic Characterization :
- 1H/13C NMR : Piperazine protons (δ 2.24–3.66 ppm ) and sulfonamide NH signals (δ 6.0 ppm ) are consistent across analogs. The 4-bromo substituent would show distinct aromatic splitting patterns.
- Mass Spectrometry : Molecular ion peaks ([M+H]+) for analogs are confirmed via ESI-MS , with the target compound’s molecular weight estimated at ~540–560 g/mol (based on bromine’s contribution).
Biological Activity
N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound classified under sulfonamides. Its structure includes a sulfonamide functional group, a bromine substituent on the benzene ring, and a piperazine moiety, which collectively contribute to its significant biological activity. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H27BrFN3O3S, with a molar mass of 560.48 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties, making it an interesting subject for medicinal chemistry research .
This compound likely interacts with various biological targets through receptor binding. Its structural components suggest potential interactions with neurotransmitter receptors, particularly those involved in psychiatric disorders. The compound has been noted for its antagonist activity at certain receptors, which may contribute to its therapeutic effects.
Antidepressant and Antipsychotic Properties
Research indicates that compounds with similar structures often exhibit varied activities against different biological targets. For instance, derivatives of piperazine have shown potential antidepressant and antipsychotic properties due to their ability to modulate neurotransmitter systems. The specific combination of substituents in this compound enhances its receptor binding capabilities and biological effects.
Antimicrobial Activity
The compound's sulfonamide group may also confer antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways . While specific data on this compound's antibacterial activity is limited, structural analogs have demonstrated significant efficacy against various bacterial strains.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(2-fluorophenyl)piperazine | Lacks bromine; fluorinated | Potential antidepressant |
| 4-bromo-N-{2-[4-(3-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide | Different fluorinated phenyl | Antipsychotic properties |
| 1-(4-fluorophenyl)-piperazine | Simplified structure | Neuroactive properties |
This table illustrates how the unique combination of substituents in this compound may enhance its receptor binding capabilities compared to other known compounds.
Case Studies and Research Findings
Several studies have examined the pharmacological properties of related compounds. For example:
- Antidepressant Activity : A study on piperazine derivatives showed that modifications in the fluorophenyl group significantly influenced their antidepressant effects. This suggests that similar modifications in this compound could enhance its efficacy in treating mood disorders .
- Antimicrobial Effects : Research involving related sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. While specific data for this compound is scarce, the structural similarities suggest potential antimicrobial activity worth exploring further .
Q & A
Q. Methodological Focus
Salt Formation : Hydrochloride salts to enhance aqueous solubility .
Co-solvents : Test PEG-400 or DMSO for in vitro assays .
Stability Studies : HPLC monitoring under accelerated conditions (40°C/75% RH) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Advanced Research Question
SAR Strategies :
- Substituent Modification : Replace bromo with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
- Piperazine Alteration : Introduce methyl groups to improve metabolic stability .
Example Findings :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Bromo → Chloro | 2× increase in IC | |
| Piperazine Methylation | Improved t in plasma |
How are computational tools applied to predict pharmacokinetic properties?
Advanced Research Question
Tools & Workflow :
QSAR Models : Use MOE or Schrödinger to predict logP (e.g., calculated logP = 3.2) .
ADMET Prediction : SwissADME for bioavailability radar analysis .
Docking Studies : Target 5-HT receptors to rationalize neuroactivity .
What strategies mitigate discrepancies between spectroscopic and crystallographic data?
Q. Methodological Focus
Cross-Validation : Compare NMR-derived torsion angles with X-ray results .
Dynamic Effects : Analyze temperature-dependent NMR to account for conformational flexibility .
How can researchers design derivatives for improved selectivity in biological assays?
Advanced Research Question
Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
